molecular formula C8H9N3OS B3307553 Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine CAS No. 933683-08-0

Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine

Cat. No.: B3307553
CAS No.: 933683-08-0
M. Wt: 195.24 g/mol
InChI Key: DGKMEQUJLGMADY-UHFFFAOYSA-N
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Description

Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine is a complex organic compound featuring a thiophene ring, an oxadiazole ring, and an amine group

Synthetic Routes and Reaction Conditions:

  • Heterocyclization: Thiophene derivatives can be synthesized through heterocyclization reactions, such as the Gewald synthesis, which involves the condensation of α-haloketones with thioglycolic acid in the presence of a base.

  • Paal-Knorr Synthesis: This method involves the cyclization of 1,4-diketones with hydrazine to form oxadiazoles.

  • Amidation: The amine group can be introduced through amidation reactions, where an amine reacts with a carboxylic acid derivative to form an amide bond.

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale heterocyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Types of Reactions:

  • Oxidation: Thiophene rings can undergo oxidation to form sulfoxides and sulfones.

  • Reduction: The oxadiazole ring can be reduced to form amines or hydrazines.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be substituted with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.

  • Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

  • Oxidation: Sulfoxides and sulfones.

  • Reduction: Amines and hydrazines.

  • Substitution: Various substituted amides and esters.

Scientific Research Applications

Chemistry: Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for pharmaceuticals and agrochemicals.

Biology: Thiophene derivatives have shown biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. This compound can be used in the development of new drugs targeting various diseases.

Medicine: The compound's potential as a therapeutic agent is being explored, particularly in the treatment of inflammatory and infectious diseases. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: Thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other industrial applications.

Mechanism of Action

The mechanism by which Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine exerts its effects involves interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological context, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • Thiophene-2-carboxylic acid: A simple thiophene derivative used in various chemical syntheses.

  • Oxadiazole derivatives: Compounds containing oxadiazole rings with different substituents.

  • Amine derivatives: Compounds with amine groups that exhibit similar biological activities.

Uniqueness: Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine stands out due to its combination of thiophene, oxadiazole, and amine functionalities, which contribute to its unique chemical and biological properties.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could lead to new discoveries and advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-methyl-1-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-9-5-7-10-8(11-12-7)6-3-2-4-13-6/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKMEQUJLGMADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=NO1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001215725
Record name N-Methyl-3-(2-thienyl)-1,2,4-oxadiazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001215725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933683-08-0
Record name N-Methyl-3-(2-thienyl)-1,2,4-oxadiazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933683-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-3-(2-thienyl)-1,2,4-oxadiazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001215725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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